4-(but-3-yn-2-yl)morpholine
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Overview
Description
4-(but-3-yn-2-yl)morpholine is an organic compound with the molecular formula C8H13NO It is a derivative of morpholine, featuring a butynyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-yn-2-yl)morpholine typically involves the reaction of morpholine with a butynyl halide under basic conditions. One common method is the Sonogashira cross-coupling reaction, where morpholine is reacted with a butynyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(but-3-yn-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction can produce alkenes or alkanes.
Substitution: Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-(but-3-yn-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(but-3-yn-2-yl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
4-(but-3-yn-1-yl)morpholine: This compound is structurally similar but has the butynyl group attached at a different position.
Morpholine: The parent compound without the butynyl group.
4-(pyrimidin-4-yl)morpholine: A related compound with a pyrimidine ring instead of the butynyl group.
Uniqueness
4-(but-3-yn-2-yl)morpholine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butynyl group allows for a range of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
86351-26-0 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-but-3-yn-2-ylmorpholine |
InChI |
InChI=1S/C8H13NO/c1-3-8(2)9-4-6-10-7-5-9/h1,8H,4-7H2,2H3 |
InChI Key |
IPPZQTPGJZCMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCOCC1 |
Purity |
95 |
Origin of Product |
United States |
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